molecular formula C7H12ClN3O2 B13502065 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride

5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride

Cat. No.: B13502065
M. Wt: 205.64 g/mol
InChI Key: PWPMVSKMEYAVFL-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a versatile compound used in various scientific research fields. It is known for its unique properties that make it valuable for applications in drug discovery, polymer synthesis, and bioconjugation chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the 1,2,3-triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in the initial synthesis via CuAAC.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is used in a wide range of scientific research applications:

    Drug Discovery: It serves as a building block for the synthesis of potential therapeutic agents.

    Polymer Synthesis: Used in the creation of novel polymers with unique properties.

    Bioconjugation Chemistry: Facilitates the attachment of biomolecules to various surfaces or other molecules.

    Chemical Biology: Employed in the study of biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its ability to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug discovery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-5-carboxylic acid
  • 1H-1,2,3-Triazole-4-acetic acid

Uniqueness

5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazole derivatives. Its longer carbon chain allows for more versatile applications in polymer synthesis and bioconjugation .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

5-(triazol-1-yl)pentanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c11-7(12)3-1-2-5-10-6-4-8-9-10;/h4,6H,1-3,5H2,(H,11,12);1H

InChI Key

PWPMVSKMEYAVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCCC(=O)O.Cl

Origin of Product

United States

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